molecular formula C12H8F3NO B13976965 3-(2-(Trifluoromethoxy)phenyl)pyridine CAS No. 1214372-37-8

3-(2-(Trifluoromethoxy)phenyl)pyridine

Cat. No.: B13976965
CAS No.: 1214372-37-8
M. Wt: 239.19 g/mol
InChI Key: WOJCTQPFHWKYKQ-UHFFFAOYSA-N
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Description

3-(2-(Trifluoromethoxy)phenyl)pyridine is an organic compound that features a pyridine ring substituted with a trifluoromethoxy group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Trifluoromethoxy)phenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The reaction conditions are generally mild and can tolerate a variety of functional groups. The process involves the following steps:

    Oxidative Addition: The palladium catalyst reacts with the aryl halide to form a palladium-aryl complex.

    Transmetalation: The organoboron compound transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex releases the coupled product, regenerating the palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Trifluoromethoxy)phenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution can result in various substituted pyridines .

Scientific Research Applications

3-(2-(Trifluoromethoxy)phenyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(Trifluoromethoxy)phenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable component in drug design, where it can interact with enzymes and receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Trifluoromethoxy)phenyl)pyridine is unique due to the presence of both the trifluoromethoxy and pyridine moieties, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs .

Properties

CAS No.

1214372-37-8

Molecular Formula

C12H8F3NO

Molecular Weight

239.19 g/mol

IUPAC Name

3-[2-(trifluoromethoxy)phenyl]pyridine

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)17-11-6-2-1-5-10(11)9-4-3-7-16-8-9/h1-8H

InChI Key

WOJCTQPFHWKYKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CC=C2)OC(F)(F)F

Origin of Product

United States

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